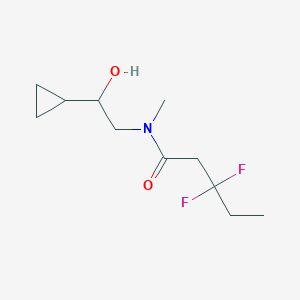![molecular formula C16H25N5O4S B7358838 N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide, also known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Bz-423 is a member of a class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in cellular defense mechanisms. Nrf2 activation leads to the upregulation of genes involved in antioxidant defense, detoxification, and immune regulation. This compound has also been shown to inhibit the activity of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the immune response in animal models of autoimmune disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide is that it has been extensively studied in animal models of disease, which allows for a better understanding of its potential therapeutic applications. However, one limitation of this compound is that it has not yet been tested in human clinical trials, which limits its potential use in human medicine.
Future Directions
There are a number of future directions for research on N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide. One area of research is the development of more potent and selective Nrf2 activators. Another area of research is the evaluation of this compound in human clinical trials for the treatment of autoimmune diseases and cancer. Additionally, the potential use of this compound as a tool for studying the role of Nrf2 in disease pathogenesis is an area of interest. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications. Its mechanism of action involves the activation of Nrf2 and inhibition of NF-κB, leading to a range of biochemical and physiological effects. While there are limitations to its use in human medicine, future research may lead to the development of more potent and selective Nrf2 activators and the evaluation of this compound in human clinical trials.
Synthesis Methods
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide can be synthesized using a two-step process. The first step involves the reaction of 4-aminopiperidine with 4-nitrobenzyl bromide to form N-(4-nitrobenzyl)-4-aminopiperidine. The second step involves the reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-proline to form this compound.
Scientific Research Applications
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c17-26(24,25)20-14-6-9-21(10-7-14)11-8-15(22)19-16(23)18-12-13-4-2-1-3-5-13/h1-5,14,20H,6-12H2,(H2,17,24,25)(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXFUBMYUZDJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)N)CCC(=O)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B7358757.png)
![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)
![N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7358765.png)
![1-[(5-phenyl-1,3-oxazol-2-yl)methyl]-3-(2H-triazol-4-yl)pyrrolidin-3-ol](/img/structure/B7358767.png)
![2-[3-hydroxy-1-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetyl]piperidin-3-yl]-N-methylacetamide](/img/structure/B7358781.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)